3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O/c10-9(11,12)7-6(2-1-3-17)4-16-8(15-7)13-5-14-16/h4-5,17H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOJYKRKNSCQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC2=NC=NN21)C(F)(F)F)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazolo[1,5-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced triazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-pyrimidine framework exhibit promising anticancer properties. For instance, derivatives similar to 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol have demonstrated activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are critical for cancer cell proliferation.
Case Study:
A study evaluated several trifluoromethyl pyrimidine derivatives for their anticancer activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines. Some compounds exhibited inhibition rates exceeding 50% at low concentrations (5 μg/ml), indicating their potential as therapeutic agents against cancer .
Antifungal Properties
The compound also shows potential as an antifungal agent. Research has demonstrated that certain triazolo-pyrimidine derivatives can inhibit the growth of various fungal pathogens.
Case Study:
In vitro testing revealed that specific derivatives exhibited significant antifungal activity against Botrytis cinerea and other fungi at concentrations as low as 50 μg/ml. The results suggested that these compounds could be developed into effective antifungal treatments .
Insecticidal Activity
Another notable application is in agricultural pest control. Compounds with similar structures have been tested for insecticidal properties against common agricultural pests.
Case Study:
A series of trifluoromethyl pyrimidine derivatives were evaluated for their insecticidal activities against Mythimna separata and Spodoptera frugiperda. Results indicated that some derivatives achieved mortality rates of up to 90% at concentrations of 500 μg/ml, showcasing their potential as environmentally friendly insecticides .
Chemical Synthesis and Structural Insights
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The trifluoromethyl group enhances the compound's biological activity by improving its binding affinity to target proteins.
Synthesis Methodology
The synthesis generally follows these steps:
- Formation of the triazole ring.
- Introduction of the trifluoromethyl group.
- Construction of the pyrimidine structure.
- Final functionalization to yield the desired alcohol derivative.
The resulting compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its purity and structural integrity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares the triazolo[1,5-a]pyrimidine core but with different substituents.
Uniqueness
3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This enhances its biological activity and makes it a valuable compound for medicinal chemistry research.
Biological Activity
The compound 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of triazolo-pyrimidine derivatives often involves multi-step synthetic routes. For instance, the compound can be synthesized through reactions involving 3-amino-5-trifluoromethyl-1,2,4-triazole and various alkylating agents. This method allows for the introduction of diverse substituents that can modulate biological activity .
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies. Key findings include:
- Antiproliferative Activity : This compound exhibits significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The mean IC50 values for some derivatives were reported as low as 83 nM .
- Mechanism of Action : The compound primarily acts as an inhibitor of tubulin polymerization. It has been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2 .
Case Studies
Several studies have highlighted the biological potential of triazolo-pyrimidine derivatives:
- Study on Anticancer Properties : A study reported that derivatives of triazolo-pyrimidine showed enhanced antiproliferative activity compared to standard treatments like combretastatin A-4. The most potent compounds inhibited tubulin polymerization significantly more than CA-4, indicating a promising avenue for cancer therapy .
- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that specific derivatives significantly inhibited HeLa cell growth, showcasing their potential for further development as therapeutic agents .
- Antibacterial Activity : While primarily studied for anticancer properties, some derivatives also exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a broader pharmacological profile that could be exploited in drug development .
Table 1: Biological Activity Summary of Selected Derivatives
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 8q | HeLa | 83 | Tubulin polymerization inhibition |
| 8r | MDA-MB-231 | 101 | Apoptosis via mitochondrial pathway |
| 8s | A549 | 91 | G2/M phase cell cycle arrest |
| 5 | HT-29 | 60 | Induction of apoptosis |
Q & A
Basic: What are the established synthetic routes for 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the triazolo[1,5-a]pyrimidine core via cyclization of substituted pyrimidine precursors with hydrazine derivatives. For example, chlorination of hydroxyl groups using POCl₃ under reflux conditions is a common strategy to activate intermediates .
- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or coupling reactions. Fluorinated aryl/heteroaryl building blocks (e.g., 2,4,6-trifluorophenyl derivatives) are often employed .
- Step 3: Functionalization with the propanol side chain using alkylation or Mitsunobu reactions. Purification via silica gel chromatography (e.g., 0–30% EtOAc in hexanes) is critical to isolate the final product .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in NMR or mass spectrometry data may arise from:
- Tautomerism: The triazolo[1,5-a]pyrimidine core can exhibit tautomeric shifts. Use 2D NMR (e.g., NOESY, HSQC) to confirm proton assignments and distinguish between tautomers .
- Regioisomeric impurities: Monitor reaction intermediates via LC-MS and compare retention times with reference standards. X-ray crystallography provides definitive confirmation of regiochemistry in crystalline derivatives .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer:
- HPLC/LC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Electrospray ionization (ESI-MS) confirms molecular ion peaks and detects halogenated impurities .
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC experiments, focusing on diagnostic signals (e.g., CF₃ groups at δ ~110–120 ppm in ¹³C NMR) .
- Elemental Analysis: Validate elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .
Advanced: How can reaction conditions be optimized to improve yield in trifluoromethylation steps?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates. Avoid protic solvents to prevent hydrolysis of trifluoromethyl groups .
- Catalysis: Use Cu(I) or Pd catalysts for cross-coupling reactions involving trifluoromethylaryl halides.
- Temperature Control: Maintain reactions at 80–100°C for 12–24 hours to balance reactivity and decomposition risks .
Basic: What is the solubility profile of this compound, and how does it affect experimental design?
Methodological Answer:
- Polar Solvents: Soluble in DMSO, DMF, and methanol due to the hydroxyl and triazolo groups.
- Nonpolar Solvents: Limited solubility in hexanes or chloroform. Pre-saturate solvents with the compound for crystallization studies.
- Biological Assays: Prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation in aqueous buffers .
Advanced: What strategies mitigate instability of intermediates during synthesis?
Methodological Answer:
- Moisture Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) and store intermediates over molecular sieves.
- Light Sensitivity: Protect light-sensitive intermediates (e.g., nitro or azo derivatives) by wrapping flasks in foil.
- Thermal Degradation: Use low-temperature (−20°C) storage for reactive intermediates like chlorinated pyrimidines .
Advanced: How can computational modeling predict reactivity in triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
